Potassium (3,3-difluorocyclobutyl)trifluoroborate
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Overview
Description
Potassium (3,3-difluorocyclobutyl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and versatility.
Scientific Research Applications
Potassium (3,3-difluorocyclobutyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling reactions has been investigated in detail . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, so a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .
It has a molecular weight of 197.98 . The compound is typically stored at 4 degrees Celsius .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Preparation Methods
The synthesis of potassium (3,3-difluorocyclobutyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. This method is favored due to its simplicity and the stability of the resulting trifluoroborate salts . The general synthetic route can be summarized as follows:
Reaction of Boronic Acid with Potassium Bifluoride: The boronic acid reacts with potassium bifluoride to form the corresponding trifluoroborate salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Chemical Reactions Analysis
Potassium (3,3-difluorocyclobutyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can also undergo oxidation to form difluoroboranes or reduction to form other boron-containing compounds.
Comparison with Similar Compounds
Potassium (3,3-difluorocyclobutyl)trifluoroborate is compared with other organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate . The unique aspect of this compound lies in its difluorocyclobutyl group, which imparts distinct reactivity and stability compared to other trifluoroborates . Similar compounds include:
Potassium Phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity due to the phenyl group.
Potassium Vinyltrifluoroborate: Utilized in vinylation reactions and offers different reactivity patterns.
Properties
IUPAC Name |
potassium;(3,3-difluorocyclobutyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF5.K/c6-4(7)1-3(2-4)5(8,9)10;/h3H,1-2H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDHGAHMUHFYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC(C1)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF5K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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